(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
CAS No.:
Cat. No.: VC17408412
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17Cl2N3O |
|---|---|
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
| Standard InChI Key | SOBREGPHMFCEBV-DBEJOZALSA-N |
| Isomeric SMILES | CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)N.Cl.Cl |
| Canonical SMILES | CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₈H₁₅Cl₂N₃O, with a molecular weight of 240.13 g/mol . Its IUPAC name, (2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine dihydrochloride, reflects its stereospecific configuration: the oxane ring adopts a chair conformation, with the pyrazole and amine groups occupying equatorial and axial positions, respectively . The R and S designations at C2 and C3 ensure enantiomeric purity, critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃O | |
| Molecular Weight | 240.13 g/mol | |
| SMILES Notation | CN1C=C(C=N1)[C@@H]2C@HN.Cl.Cl | |
| Chiral Centers | C2 (R), C3 (S) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves multi-step sequences starting from pyrazole precursors. A representative route includes:
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Pyrazole Alkylation: 1-Methyl-1H-pyrazole-4-carbaldehyde undergoes nucleophilic addition with a Grignard reagent to introduce the oxane ring .
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Reductive Amination: The resulting ketone intermediate is reduced using sodium cyanoborohydride in the presence of ammonium chloride to yield the amine.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity and stability .
Key Reaction Conditions
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Alkylation: Conducted in tetrahydrofuran (THF) at −78°C to prevent side reactions .
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Reduction: Employed tin(II) chloride and HCl in aqueous medium at 30°C for 2 hours, achieving ~51% yield .
Scalability and Optimization
Industrial-scale production faces challenges in maintaining stereochemical integrity. Continuous flow reactors and chiral catalysts (e.g., Jacobsen’s catalyst) have been proposed to enhance enantioselectivity and throughput.
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents like hexane. Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere .
Acid-Base Behavior
The amine group (pKa ≈ 9.5) protonates under physiological conditions, facilitating ionic interactions with biological macromolecules. The pyrazole moiety (pKa ≈ 2.5) remains neutral at physiological pH, contributing to membrane permeability.
Biological and Pharmacological Applications
Drug Discovery
The compound’s structural motifs align with pharmacophores targeting G-protein-coupled receptors (GPCRs) and kinases. Its pyrazole group mimics adenosine triphosphate (ATP) in kinase binding pockets, while the oxane ring provides conformational rigidity .
Preclinical Studies
In murine models, analogs of this compound demonstrate:
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